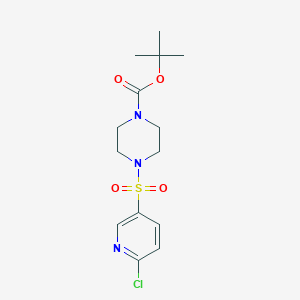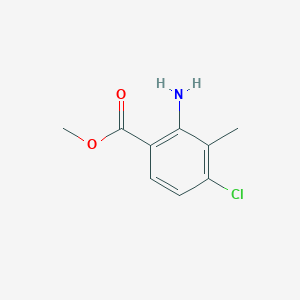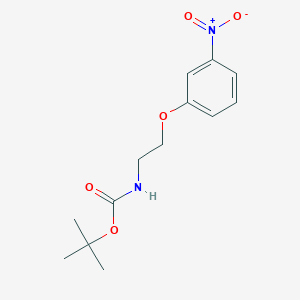
Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group, a chloropyridinyl group, and a piperazinecarboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 6-chloro-3-pyridinesulfonyl chloride with tert-butyl 1-piperazinecarboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals, such as pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(6-chloropyridin-3-ylsulfonyl)piperazine-1-carboxylate
- Herbicidal imidazole compounds
Uniqueness
Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C14H20ClN3O4S |
|---|---|
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O4S/c1-14(2,3)22-13(19)17-6-8-18(9-7-17)23(20,21)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3 |
Clave InChI |
DZDKVQGQVYLFNO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B8749698.png)



![2-[4-(3-Hydrazinocarbonylpropyl)phenoxy]-2-methyl-propionic acid tert-butyl ester](/img/structure/B8749720.png)






![4-[2-(3-Iodophenoxy)ethyl]morpholine](/img/structure/B8749785.png)

